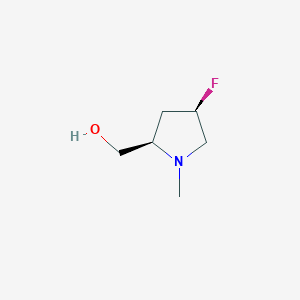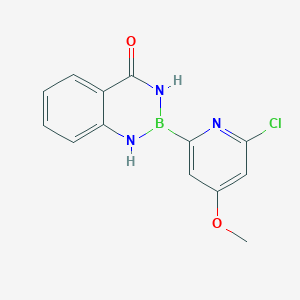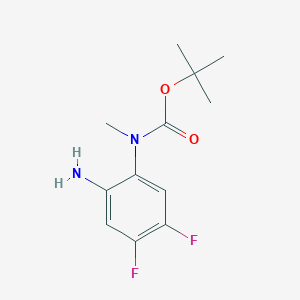
tert-Butyl (2-amino-4,5-difluorophenyl)(methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2-amino-4,5-difluorophenyl)(methyl)carbamate: is a chemical compound with the molecular formula C12H16F2N2O2 It is a derivative of carbamate, featuring a tert-butyl group, two fluorine atoms, and an amino group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-amino-4,5-difluorophenyl)(methyl)carbamate typically involves the reaction of 1,2-diamino-4,5-difluorobenzene with di-tert-butyl dicarbonate in the presence of iodine as a catalyst. The reaction is carried out in absolute ethanol at low temperatures (0°C) and allowed to proceed overnight. The resulting product is purified using column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl (2-amino-4,5-difluorophenyl)(methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The amino and fluorine groups on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can be involved in palladium-catalyzed cross-coupling reactions with aryl halides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Coupling Reactions: Palladium catalysts and bases like cesium carbonate in solvents such as 1,4-dioxane.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-Butyl (2-amino-4,5-difluorophenyl)(methyl)carbamate is used as a building block for synthesizing more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound’s unique structure makes it a valuable tool in medicinal chemistry for developing new drugs. It can be used to study the interactions of fluorinated compounds with biological targets and to design molecules with improved pharmacokinetic properties .
Industry: In the industrial sector, this compound is utilized in the synthesis of advanced materials and specialty chemicals. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings .
Mecanismo De Acción
The mechanism of action of tert-Butyl (2-amino-4,5-difluorophenyl)(methyl)carbamate involves its interaction with specific molecular targets. The amino and fluorine groups on the phenyl ring can form hydrogen bonds and electrostatic interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
tert-Butyl carbamate: A simpler carbamate derivative without the fluorine and amino groups.
tert-Butyl (2-amino-4,5-difluorophenyl)carbamate: Similar structure but lacks the methyl group.
tert-Butyl (2-amino-4,5-difluorophenyl)(ethyl)carbamate: Similar structure with an ethyl group instead of a methyl group.
Uniqueness: tert-Butyl (2-amino-4,5-difluorophenyl)(methyl)carbamate is unique due to the presence of both fluorine atoms and an amino group on the phenyl ring, which imparts distinct chemical and biological properties. The combination of these functional groups enhances its reactivity and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C12H16F2N2O2 |
|---|---|
Peso molecular |
258.26 g/mol |
Nombre IUPAC |
tert-butyl N-(2-amino-4,5-difluorophenyl)-N-methylcarbamate |
InChI |
InChI=1S/C12H16F2N2O2/c1-12(2,3)18-11(17)16(4)10-6-8(14)7(13)5-9(10)15/h5-6H,15H2,1-4H3 |
Clave InChI |
FRJCUFABYCRTHC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)C1=CC(=C(C=C1N)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


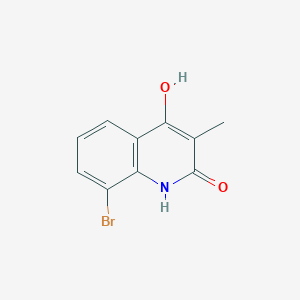
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-methoxypropyl)amine](/img/structure/B15051918.png)
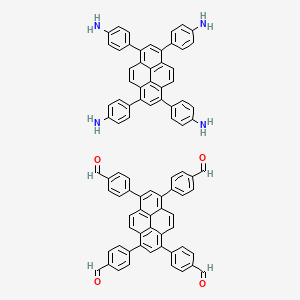
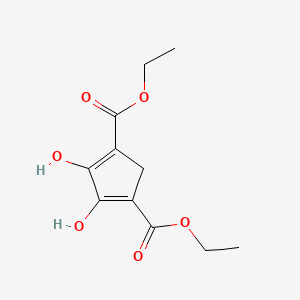
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051940.png)
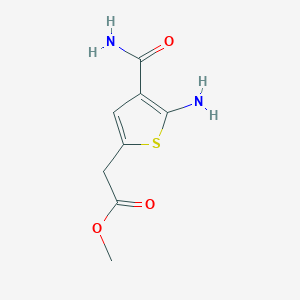
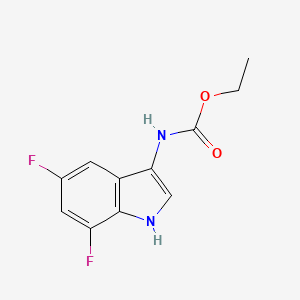
![{6-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid](/img/structure/B15051959.png)
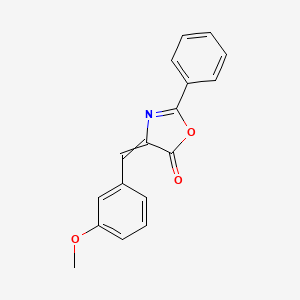
amine](/img/structure/B15051962.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051974.png)
